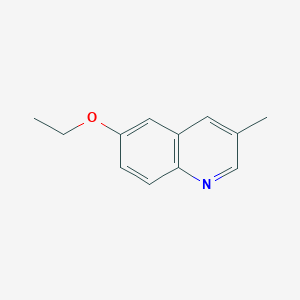
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is a quaternary ammonium compound with a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and an oxirane ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride typically involves the reaction of benzyl chloride with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with epichlorohydrin to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Secondary amines are formed.
Substitution: Various substituted benzyl derivatives are produced.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Wirkmechanismus
The antimicrobial activity of N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is primarily due to its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Benzethonium chloride: Known for its use in topical antiseptics and disinfectants.
Uniqueness
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for chemical modifications. This structural feature distinguishes it from other quaternary ammonium compounds and expands its range of applications.
Eigenschaften
CAS-Nummer |
63560-79-2 |
|---|---|
Molekularformel |
C12H18ClNO |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
benzyl-dimethyl-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,9-12-10-14-12)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PGYPBGPUEHECRI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC1CO1)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


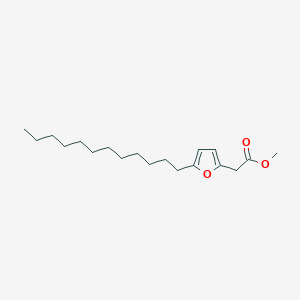

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)

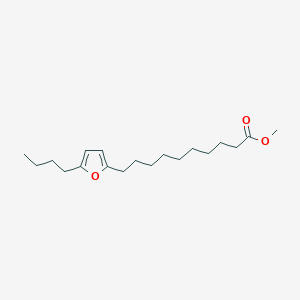
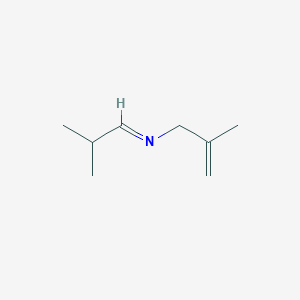
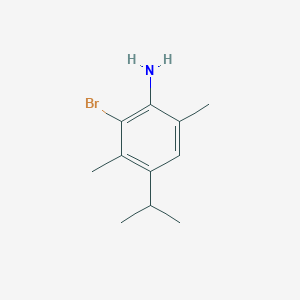
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
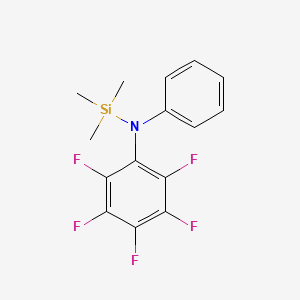
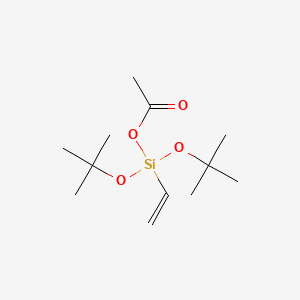
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
